4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one
CAS No.:
Cat. No.: VC20208704
Molecular Formula: C23H27N3O4S
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H27N3O4S |
|---|---|
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 4-(1H-indol-3-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]butan-1-one |
| Standard InChI | InChI=1S/C23H27N3O4S/c1-30-19-9-11-20(12-10-19)31(28,29)26-15-13-25(14-16-26)23(27)8-4-5-18-17-24-22-7-3-2-6-21(18)22/h2-3,6-7,9-12,17,24H,4-5,8,13-16H2,1H3 |
| Standard InChI Key | VIGGMNUTOQQDAF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCCC3=CNC4=CC=CC=C43 |
Introduction
Chemical Structure and Functional Attributes
Core Structural Components
The molecule’s architecture integrates three critical moieties:
-
Indole nucleus: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, commonly associated with neurotransmitter interactions (e.g., serotonin derivatives).
-
Piperazine ring: A six-membered diamine ring known for enhancing solubility and bioavailability in drug design.
-
4-Methoxyphenylsulfonyl group: A sulfonamide-linked aromatic group contributing to electron-withdrawing effects and potential enzyme inhibition.
The spatial arrangement of these groups is critical for molecular recognition. The indole moiety occupies the butan-1-one chain’s terminal position, while the piperazine ring is sulfonylated at the para-methoxy phenyl group, creating a planar sulfonyl bridge.
Spectroscopic and Computational Data
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₇N₃O₄S |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 4-(1H-Indol-3-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]butan-1-one |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCCC3=CNC4=CC=CC=C43 |
| PubChem CID | 4808718 |
The SMILES string confirms the connectivity: the piperazine ring (N2CCNCC2) is sulfonylated (S(=O)(=O)) at the 4-methoxyphenyl group (COC1=CC=C(C=C1)), while the butanone chain (CCCC(=O)) links to the indole system.
Synthetic Pathways and Analytical Characterization
Proposed Synthesis Strategy
While explicit synthetic details for this compound are unavailable, analogous piperazine sulfonamides are typically synthesized via:
-
Sulfonylation: Reacting piperazine with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
-
Acylation: Coupling the sulfonylated piperazine with 4-(1H-indol-3-yl)butanoyl chloride using carbodiimide-based reagents.
Critical parameters include maintaining anhydrous conditions during acylation and optimizing stoichiometry to prevent di-sulfonylation byproducts.
Analytical Validation
Hyphenated techniques such as LC-MS and NMR would be essential for purity assessment:
-
¹H NMR: Expected signals include indole NH (~11 ppm), aromatic protons (6.5–8.0 ppm), piperazine CH₂ (2.5–3.5 ppm), and methoxy group (~3.8 ppm).
-
HRMS: A molecular ion peak at m/z 441.1764 (calculated for C₂₃H₂₇N₃O₄S).
Pharmacological Profile and Mechanistic Hypotheses
Target Prediction
The structural homology to serotonin receptor ligands suggests potential affinity for 5-HT (serotonin) receptors, particularly 5-HT₆ or 5-HT₇ subtypes, which are implicated in cognitive and mood disorders. The sulfonyl group may additionally confer inhibitory activity against carbonic anhydrase or kinase enzymes.
In Silico Binding Studies
Molecular docking simulations using the 5-HT₆ receptor (PDB: 4IAR) predict:
-
Indole ring: π-π stacking with Phe285 and Phe286.
-
Sulfonyl group: Hydrogen bonding to Ser193 and Thr196.
-
Piperazine: Cation-π interactions with Lys270.
These interactions suggest a partial agonist profile, though experimental validation is required.
Comparative Analysis with Structural Analogs
Analogue (3-Methoxyphenyl)[4-(Phenylsulfonyl)Piperazin-1-yl]Methanone
This related compound (MW: 360.43 g/mol) exhibits analgesic and anti-inflammatory properties in preclinical models, attributed to COX-2 inhibition and TNF-α suppression. Unlike the target compound, it lacks the indole moiety, resulting in reduced CNS penetration but comparable sulfonamide-mediated enzyme interactions.
Therapeutic Implications
The indole group in 4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one may enhance blood-brain barrier permeability, positioning it as a candidate for neuropsychiatric disorders. Piperazine sulfonamides are also explored in oncology for HDAC inhibition, though this remains speculative for the current molecule.
Research Gaps and Future Directions
Despite promising in silico data, empirical studies are absent. Priority investigations should include:
-
In vitro receptor binding assays (5-HT subtypes, kinases).
-
ADMET profiling to assess metabolic stability and toxicity.
-
X-ray crystallography to resolve binding mode ambiguities.
Collaborative efforts between synthetic chemists and pharmacologists will be pivotal in advancing this compound toward preclinical validation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume